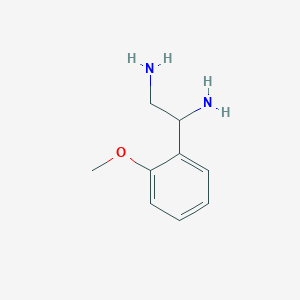

1-(2-Methoxyphenyl)ethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,6,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBNIEXLYZKEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96929-49-6 | |

| Record name | 1-(2-methoxyphenyl)ethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance Within Diamine Chemistry Research

Chiral 1,2-diamines are a critically important class of compounds in modern organic chemistry. rsc.orgnih.gov Their significance stems from their widespread use as chiral auxiliaries, ligands for metal catalysts, and organocatalysts in asymmetric synthesis. rsc.orgnih.gov The stereochemistry of these diamines plays a crucial role in inducing enantioselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a chiral product. This is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereoisomer.

The presence of the 2-methoxyphenyl group in 1-(2-Methoxyphenyl)ethane-1,2-diamine introduces specific electronic and steric properties to the molecule. The methoxy (B1213986) group, being an electron-donating group, can influence the electron density of the aromatic ring and potentially the coordination properties of the diamine when it acts as a ligand. Furthermore, the ortho-substitution pattern can impose steric constraints that may enhance stereochemical control in catalytic processes. The nitrogen atoms of the diamine moiety can coordinate to metal centers, forming stable chelate rings that are fundamental to its function in catalysis.

Historical Overview of Academic Research Trajectories

While the broader class of chiral diamines has been the subject of extensive research for decades, the specific academic research trajectory of 1-(2-Methoxyphenyl)ethane-1,2-diamine is less extensively documented in dedicated scholarly articles. Its emergence in the scientific literature is primarily linked to its availability as a chemical building block for the synthesis of more complex molecules.

Early research in the field of asymmetric catalysis focused on more common chiral diamines such as 1,2-diphenylethane-1,2-diamine (B1144217) and cyclohexane-1,2-diamine. The exploration of derivatives with varied substitution patterns on the phenyl ring, such as the methoxy (B1213986) group in this compound, represents a logical progression in the field. This progression is driven by the desire to fine-tune the steric and electronic properties of the ligands to achieve higher efficiency and enantioselectivity in a broader range of chemical reactions. The synthesis of such substituted diamines is often achieved through multi-step reaction sequences. ccsenet.org

Current Research Frontiers and Unaddressed Challenges Pertaining to 1 2 Methoxyphenyl Ethane 1,2 Diamine

The current research frontiers for chiral diamines, including 1-(2-Methoxyphenyl)ethane-1,2-diamine, are centered on their application in novel catalytic systems and the development of more sustainable and efficient synthetic methodologies. chemrxiv.orgrsc.org A significant area of interest is the use of these diamines as ligands in transition-metal-catalyzed reactions, such as asymmetric hydrogenation, hydroamination, and carbon-carbon bond-forming reactions. rsc.orgnih.gov

Despite the progress in the field of chiral diamines, several challenges remain. One of the primary challenges is the development of catalysts with broad substrate scope and high enantioselectivity under mild reaction conditions. For this compound specifically, a more thorough investigation into its coordination chemistry with various metals and the performance of the resulting complexes in a wider array of catalytic reactions is needed. Furthermore, the development of more efficient and scalable synthetic routes to enantiomerically pure this compound would enhance its accessibility and utility for researchers.

Another unaddressed challenge is the detailed computational modeling of the transition states in catalytic cycles involving this ligand. Such studies would provide valuable insights into the mechanism of stereoselection and guide the rational design of more effective catalysts.

Scope and Objectives of Contemporary Academic Investigations

Retrosynthetic Analysis and Strategic Disconnections for this compound Synthesis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary functional group is the 1,2-diamine moiety, which suggests several strategic disconnections.

The most intuitive disconnections are of the carbon-nitrogen (C-N) bonds. A disconnection of the C2-N bond leads back to an α-amino acid or a derivative thereof, which can be a viable strategy given the abundance of methods for amino acid synthesis and modification. Alternatively, disconnection of both C-N bonds points towards a precursor with a C-C double bond, such as 2-methoxystyrene, which could undergo a diamination reaction.

A powerful retrosynthetic approach involves a C1-C2 bond disconnection. This strategy simplifies the molecule into two single-carbon synthons, which correspond to a nucleophilic cyanide equivalent (for C2) and an electrophilic imine derived from 2-methoxybenzaldehyde (B41997) (for C1). This pathway is particularly attractive as it builds the core ethylenediamine (B42938) backbone through a well-established bond formation.

Another key disconnection strategy targets the C1-aryl bond, leading to a simple ethane-1,2-diamine derivative and a phenylating agent. However, this is often less efficient than building the diamine functionality onto a pre-existing aromatic core.

Based on these considerations, two primary retrosynthetic pathways emerge as the most strategically sound:

Pathway A: Disconnection via the diamine functionality, leading to precursors like α-azido ketones, α-amino nitriles, or styrenes.

Pathway B: Disconnection of the C1-C2 bond, suggesting a route involving the coupling of an imine with a one-carbon nucleophile.

These logical pathways form the basis for the development of the classical and asymmetric synthetic routes discussed in the subsequent sections.

Classical Synthetic Routes and Their Evolution

Classical synthetic methods provide foundational, often robust, routes to the target molecule. These approaches have evolved to improve yields, reduce steps, and handle more complex substrates.

Reduction-Based Approaches (e.g., from oximes, nitriles)

Reduction-based strategies are a cornerstone of amine synthesis. A common approach for synthesizing this compound involves the preparation and subsequent reduction of an α-functionalized intermediate derived from 2-methoxyacetophenone (B1211565).

One such route begins with the α-amination of 2-methoxyacetophenone to form an α-amino ketone. This intermediate can then be converted to its corresponding oxime by reaction with hydroxylamine. The subsequent reduction of the α-amino oxime is a critical step. Various reducing agents can be employed, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni), to simultaneously reduce the oxime to a primary amine and potentially the ketone carbonyl if it wasn't already converted.

A related and highly effective method is the Strecker synthesis of α-amino acids, adapted for diamines. This involves the reaction of 2-methoxybenzaldehyde with an amine source (e.g., ammonia) and a cyanide source (e.g., potassium cyanide) to form an α-amino nitrile. The nitrile group can then be reduced to a primary amine using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation, yielding the target 1,2-diamine.

| Precursor Type | Key Intermediate | Reducing Agent | Product |

| Oxime-based | α-Amino oxime of 2-methoxyacetophenone | LiAlH₄ or H₂/Catalyst | This compound |

| Nitrile-based | α-Amino-2-methoxyphenylacetonitrile | LiAlH₄ or H₂/Catalyst | This compound |

Amination Strategies (e.g., from halogenated precursors)

Amination strategies involve the introduction of the amine functionalities through nucleophilic substitution reactions. A common precursor for this approach is an α-haloketone. For instance, 2-methoxyacetophenone can be brominated at the α-position to yield 2-bromo-1-(2-methoxyphenyl)ethan-1-one.

This α-bromoketone is a versatile intermediate. One of the amino groups can be introduced by reacting it with an amine source, such as ammonia (B1221849) or a protected amine equivalent like sodium azide (B81097) followed by reduction. For instance, reaction with sodium azide gives an α-azido ketone. The azide can be reduced to a primary amine (e.g., using H₂/Pd-C or LiAlH₄), and the ketone can be subsequently converted to the second amine via reductive amination. In a typical reductive amination, the ketone reacts with ammonia or an ammonium (B1175870) salt in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the second C-N bond.

Alternatively, the α-bromoketone can be reacted directly with a large excess of ammonia, which can lead to the formation of the α-amino ketone, followed by reductive amination to install the second amino group. However, controlling selectivity and avoiding over-alkylation can be challenging with this direct approach.

Asymmetric Synthesis and Chiral Induction Methods for Enantiopure this compound

Accessing enantiomerically pure this compound is critical for its application as a chiral ligand or in pharmaceuticals. This requires the use of asymmetric synthesis methodologies, which can be broadly categorized into chiral auxiliary-mediated and catalytic approaches.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

A well-established strategy involves the use of Evans' chiral oxazolidinone auxiliaries. The synthesis would begin by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a suitable carboxylic acid derivative to form an N-acyl oxazolidinone. The enolate of this compound can then be generated and reacted with an electrophilic nitrogen source (e.g., an azodicarboxylate) to introduce the first nitrogen atom diastereoselectively. Subsequent cleavage of the auxiliary would release the chiral α-amino acid derivative. The carboxylic acid can then be converted to the second amine functionality to complete the synthesis.

Another approach could utilize a chiral sulfinimine, derived from a chiral sulfinamide (like Ellman's auxiliary). An enolate could be added to a sulfinimine derived from 2-methoxybenzaldehyde in a diastereoselective Mannich-type reaction. The sulfinyl group then directs the stereochemistry of the newly formed C-N bond. Subsequent functional group manipulations and removal of the auxiliary would yield the enantiopure diamine.

| Chiral Auxiliary Type | Key Reaction | Stereocontrol Mechanism |

| Evans' Oxazolidinone | Diastereoselective enolate amination | Steric hindrance from the auxiliary directs the approach of the electrophile. |

| Ellman's Sulfinamide | Diastereoselective Mannich reaction | The chiral sulfinyl group chelates with the metal cation of the enolate, creating a rigid transition state that directs the nucleophilic attack. |

Asymmetric Catalytic Syntheses

Asymmetric catalysis is often a more efficient and atom-economical approach to enantiopure compounds, as it uses a small amount of a chiral catalyst to generate a large quantity of the desired product.

One of the most powerful methods for synthesizing chiral 1,2-diamines is the asymmetric hydrogenation of C=N bonds. A suitable precursor, such as an N-protected α-imino ester or α-imino nitrile derived from a 2-methoxyphenyl precursor, can be hydrogenated using a chiral transition-metal catalyst. Catalysts based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) are known to be highly effective for such transformations, often providing excellent enantioselectivities (ee).

Another prominent strategy is the catalytic asymmetric reductive coupling of imines. For instance, an imine derived from 2-methoxybenzaldehyde could be coupled with another imine or an imine equivalent in the presence of a chiral copper-hydride catalyst. These reactions can form the C1-C2 bond with high diastereo- and enantioselectivity. The choice of ligand on the copper catalyst is crucial for achieving high levels of asymmetric induction.

The table below summarizes representative results for asymmetric catalytic methods applied to substrates analogous to those required for the synthesis of this compound, illustrating the potential efficacy of these approaches.

| Catalytic Method | Substrate Type | Chiral Catalyst/Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | N-acylhydrazone | Rh-(R,R)-Me-DuPhos | >95:5 | 98% |

| Reductive Coupling | Aldimine + Azadienes | CuH-(S,S)-Ph-BPE | >20:1 | >95% |

| Mannich Reaction | N-Boc-imine + Silyl (B83357) Ketene Acetal | Cu(OTf)₂ / Chiral BOX | >99:1 | 99% |

These advanced catalytic methods represent the state-of-the-art in the synthesis of chiral 1,2-diamines and offer highly promising pathways to enantiopure this compound.

Resolution Techniques for Enantiomer Separation

Classical resolution of racemic mixtures is a widely used method for obtaining enantiomerically pure compounds. This approach involves the formation of diastereomeric salts by reacting the racemic diamine with a chiral resolving agent. The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization. wikipedia.org

For a basic compound like this compound, chiral acids are suitable resolving agents. Commonly used resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. onyxipca.com The process involves dissolving the racemic diamine and the chiral acid in a suitable solvent, followed by controlled crystallization to isolate one of the diastereomeric salts. The desired enantiomer is then liberated from the salt by treatment with a base. The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.

An illustrative example of this process for a related compound is the resolution of 1-phenylethylamine (B125046) using (R)-mandelic acid. The selection of the solvent is crucial for achieving high diastereomeric excess.

Table 1: Illustrative Data for Chiral Resolution of an Analogous Amine Data for the resolution of a related chiral amine, 1-phenylethylamine, with a chiral acid.

| Resolving Agent | Solvent | Diastereomeric Excess (%) |

| (R)-Mandelic Acid | Ethanol (B145695) | 85 |

| (R)-Mandelic Acid | Methanol | 70 |

| (R)-Mandelic Acid | Isopropanol (B130326) | 92 |

This table illustrates the effect of the solvent on the diastereomeric excess in the resolution of a structurally similar amine and is not specific to this compound.

Another powerful technique for enantiomer separation is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of this compound. The choice of the CSP and the mobile phase is critical for achieving good separation.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the context of asymmetric hydrogenation of imines, which is a common route to chiral diamines, the catalyst plays a pivotal role. Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium with chiral phosphine ligands, are often employed. rsc.org The ligand structure significantly influences the enantioselectivity of the reaction.

For the synthesis of a related compound via asymmetric transfer hydrogenation, various catalysts and hydrogen donors can be screened to optimize the yield and enantiomeric excess (ee).

Table 2: Optimization of Asymmetric Transfer Hydrogenation for a Model Imine Illustrative data for the optimization of reaction conditions for the synthesis of a chiral amine via asymmetric transfer hydrogenation.

| Catalyst (mol%) | Ligand | Hydrogen Donor | Solvent | Yield (%) | ee (%) |

| [RuCl2(p-cymene)]2 (1) | (S,S)-TsDAEN | HCOOH/NEt3 | CH3CN | 85 | 92 |

| [IrCpCl2]2 (1) | (S,S)-TsDAEN | HCOOH/NEt3 | CH3CN | 92 | 95 |

| [RhCpCl2]2 (1) | (S,S)-TsDAEN | HCOOH/NEt3 | CH3CN | 78 | 88 |

| [RuCl2(p-cymene)]2 (1) | (S,S)-TsDAEN | i-PrOH/KOH | Toluene | 88 | 90 |

This table presents hypothetical optimization data for a model reaction and is not specific to the synthesis of this compound.

Solvent selection is another critical factor. The solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates, thereby influencing both the reaction rate and selectivity. Temperature and reaction time are also interdependent parameters that need to be carefully controlled to achieve optimal results.

Green Chemistry Principles in the Synthesis Design of this compound

The application of green chemistry principles in the synthesis of fine chemicals is of increasing importance. For the synthesis of this compound, several green strategies can be considered.

One key principle is the use of environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or supercritical fluids like carbon dioxide. iaph.in Deep eutectic solvents (DESs) have also emerged as promising green reaction media. mdpi.com The use of catalytic methods, especially with low catalyst loadings and high turnover numbers, aligns with the principles of atom economy and waste reduction. rsc.org

Biocatalysis offers another green approach. Enzymes such as transaminases can be used for the asymmetric synthesis of chiral amines with high enantioselectivity under mild reaction conditions in aqueous media. mdpi.com

Table 3: Comparison of Traditional and Green Solvents in a Representative Amination Reaction Illustrative data comparing the efficiency of a reaction in different solvents.

| Solvent | Reaction Time (h) | Yield (%) |

| Dichloromethane | 12 | 85 |

| Toluene | 10 | 88 |

| Ethanol | 18 | 75 |

| Water | 24 | 60 |

| Deep Eutectic Solvent | 8 | 92 |

This table provides a conceptual comparison of solvents and is not based on experimental data for the synthesis of this compound.

Scalability Considerations for Research Applications

The scalability of a synthetic route is a crucial factor for its practical application, even for research purposes where multigram quantities may be required. When scaling up the synthesis of this compound, several challenges may arise.

Reactions that are high-yielding and selective on a small scale may not perform as well on a larger scale due to issues with heat and mass transfer. The use of highly diluted conditions, common in laboratory-scale experiments, may not be economically viable for larger-scale production.

For catalytic reactions, the cost and availability of the catalyst and ligands are important considerations. The ability to recover and recycle the catalyst can significantly improve the cost-effectiveness of the process. rsc.org Continuous flow chemistry offers a promising solution for scaling up chemical reactions, as it allows for better control over reaction parameters and can improve safety and efficiency. nih.gov

When considering resolution techniques, the scalability of the crystallization process needs to be evaluated. Factors such as crystal morphology and filtration characteristics can become critical on a larger scale.

Chelation Behavior and Ligand Design Principles

The ability of this compound to form stable metal complexes is governed by its structural and electronic properties, including its donor atom arrangement, denticity, and the steric and electronic influence of its aromatic substituent.

The primary coordination behavior of this compound is defined by its ethane-1,2-diamine framework. This structural unit is well-established as a bidentate chelating ligand, meaning it binds to a central metal ion through two donor atoms simultaneously.

Primary Donor Atoms: The two nitrogen atoms of the amine groups are the primary donor sites. Each nitrogen atom possesses a lone pair of electrons that can be donated to a Lewis acidic metal center to form a coordinate bond.

Chelate Ring Formation: Upon coordination, the ligand forms a thermodynamically stable five-membered chelate ring with the metal ion (M-N-C-C-N). This "chelate effect" enhances the stability of the resulting complex compared to coordination with two separate monodentate amine ligands.

Potential Tridenticity: The molecule also contains a methoxy (B1213986) group on the phenyl ring, which includes an oxygen atom with two lone pairs of electrons. This raises the possibility of the ligand acting in a tridentate (N,N,O) fashion. However, the oxygen atom is part of an aryl ether, making it a significantly weaker Lewis base than the amine nitrogens. Its participation in coordination is generally not favored and would depend heavily on the nature of the metal ion. For most transition metals, the ligand is expected to behave exclusively as a bidentate N,N'-donor.

The 2-methoxyphenyl group attached to the ethane (B1197151) backbone introduces significant steric and electronic factors that modulate the ligand's coordination properties.

Electronic Influence: The methoxy group (-OCH₃) is an electron-donating group, which can subtly increase the electron density on the nitrogen atoms via inductive effects. This can enhance the Lewis basicity of the amines, strengthening the resulting metal-nitrogen bonds.

Steric Hindrance: The bulky 2-methoxyphenyl group imparts considerable steric hindrance around the coordination site. This bulk influences the kinetic and thermodynamic stability of the metal complexes and can control the accessibility of the metal center. The presence of this group creates a chiral center, making the ligand valuable in asymmetric synthesis, where it can induce stereoselectivity in catalytic reactions. The conformation of the five-membered chelate ring is also influenced by the steric demands of this substituent.

Supramolecular Assembly and Metal-Organic Framework Precursors Utilizing this compound

Further research and publication in the field are necessary before a comprehensive scientific article on the coordination chemistry of this compound can be compiled.

Role as Chiral Ligand in Asymmetric Catalysis

Chiral 1,2-diamines are considered "privileged ligands" in asymmetric catalysis because of their ability to form stable chelate complexes with a wide range of metal centers. researchgate.net This chelation creates a rigid and well-defined chiral environment around the metal, which is essential for effective stereochemical control. The this compound ligand can coordinate to a metal in a bidentate fashion, forming a stable five-membered ring. The stereochemistry of the diamine backbone dictates the conformation of this chelate ring, which in turn influences the orientation of the substituents. The phenyl group at one stereocenter and the methoxy substituent at the ortho position can exert significant steric and electronic effects, which are crucial for discriminating between the prochiral faces of a substrate.

One of the most powerful applications of chiral diamine ligands is in the ruthenium(II)-catalyzed asymmetric hydrogenation of ketones. researchgate.net While direct studies on this compound are not prominent, catalysts of the type RuCl₂[(diphosphine)(diamine)] are renowned for their high efficiency and enantioselectivity. researchgate.net In these systems, the diamine ligand, in concert with a chiral diphosphine like BINAP, creates a highly effective catalytic species.

The established mechanism for these reactions, often called the Noyori-type hydrogenation, involves a metal-ligand bifunctional catalysis. acs.org The reaction does not proceed through substrate coordination to a vacant site on the metal. Instead, the 18-electron RuH₂ complex transfers a hydride from the metal and a proton from one of the amine ligands to the ketone's carbonyl group simultaneously via a six-membered pericyclic transition state. researchgate.netacs.org The presence of a base is often required to generate the active RuH₂ species from the precatalyst. acs.org The high reactivity is attributed to this concerted, outer-sphere mechanism. researchgate.net

The enantioselectivity is determined by the precise arrangement of the ligands around the ruthenium center, which dictates the most favorable substrate approach to the transition state. The combination of a chiral diphosphine and a chiral diamine allows for "matched" and "mismatched" pairings, providing a method to fine-tune the catalyst for specific substrates. For the hydrogenation of aromatic ketones, these catalysts routinely achieve excellent enantiomeric excess (ee). researchgate.net

Table 1: Asymmetric Hydrogenation of Acetophenone Derivatives with an Analogous Ru/Diamine-Diphosphine Catalyst Data based on results with RuCl₂[(S)-tolbinap][(S,S)-dpen] catalyst system. researchgate.net

| Substrate | Product | Enantiomeric Excess (ee) |

| Acetophenone | (R)-1-Phenylethanol | 80% |

| 2'-Methylacetophenone | (R)-1-(o-Tolyl)ethanol | 95% |

| 3'-Methylacetophenone | (R)-1-(m-Tolyl)ethanol | 86% |

| 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 80% |

Chiral diamine ligands are also employed in stereoselective C-C bond-forming reactions such as aldol (B89426) and alkylation reactions. In the context of aldol reactions, complexes of chiral diamines with Lewis acidic metals like Sn(II) have proven to be highly effective. The Mukaiyama aldol reaction, which involves the addition of a silyl enol ether to an aldehyde, can be rendered highly enantioselective using a catalyst formed from Sn(OTf)₂ and a chiral diamine. tcichemicals.comacs.org The diamine coordinates to the tin(II) center, creating a chiral Lewis acid that activates the aldehyde for nucleophilic attack. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral ligand on the aldehyde.

Protonated chiral 1,2-diamines can also function as organocatalysts in direct aldol reactions. nih.gov In this mode of activation, one amine group of the diamine reacts with a ketone (e.g., acetone) to form a chiral enamine intermediate. The second amine, in its protonated ammonium form, acts as a Brønsted acid to activate the aldehyde electrophile via hydrogen bonding. This dual activation within a single catalyst brings the reactants together in a highly organized, chiral transition state, leading to high enantioselectivity. nih.govucl.ac.uk

The utility of chiral diamine ligands extends to a broad spectrum of asymmetric C-C and C-X (where X is a heteroatom) bond-forming reactions. For instance, copper(II) complexes with chiral diamines, such as those derived from (R,R)-1,2-diphenylethylenediamine, are highly efficient catalysts for the asymmetric Henry (nitroaldol) reaction. chinesechemsoc.org This reaction, which forms a C-C bond between a nitroalkane and an aldehyde, produces valuable β-nitro alcohols with high enantiopurity. The catalyst's effectiveness stems from its air stability and ability to coordinate both reactants, facilitating stereoselective attack of the nitronate on the aldehyde. chinesechemsoc.org

Similarly, organocatalytic Mannich reactions, which form β-amino carbonyl compounds, can be effectively catalyzed by chiral primary-tertiary diamines. chemrxiv.org Density functional theory (DFT) calculations have shown that these reactions proceed through a nine-membered cyclic transition state stabilized by a hydrogen bond between the protonated tertiary amine of the catalyst and the imine nitrogen. This organization controls both the enantio- and diastereoselectivity of the C-C bond formation. chemrxiv.org Furthermore, chiral diamines serve as valuable ligands in the catalytic asymmetric synthesis of other 1,2-diamines, for example, through the stereoselective ring-opening of meso-aziridines. acs.org

Application in Cross-Coupling Reactions

While phosphine ligands and N-heterocyclic carbenes (NHCs) dominate the field of palladium-catalyzed cross-coupling, the use of chiral nitrogen-based ligands like diamines is an emerging area. Chiral diamines offer advantages in terms of stability and ease of synthesis. Recently, novel C₁-symmetric diamine ligands have been successfully applied in the palladium-catalyzed asymmetric Suzuki-Miyaura coupling to generate axially chiral biaryl compounds with high enantioselectivity (up to 95% ee).

In this context, the diamine ligand coordinates to the palladium center and controls the stereochemistry of the crucial reductive elimination step, which is often the enantioselectivity-determining step in the formation of atropisomeric biaryls. The success of these systems demonstrates the potential for ligands like this compound to be effective in this challenging class of reactions, where precise control over the geometry of the transition state is paramount.

Organocatalytic Applications

Beyond their role as ligands for metals, chiral 1,2-diamines are powerful scaffolds for bifunctional organocatalysts. By attaching a hydrogen-bond donor group, such as a thiourea (B124793) moiety, to one of the nitrogen atoms, a catalyst capable of dual activation can be created. These thiourea-based catalysts, often derived from DPEN or 1,2-diaminocyclohexane, are highly effective in asymmetric Michael additions.

The mechanism involves the primary or secondary amine of the diamine scaffold activating a ketone or aldehyde by forming an enamine intermediate (Lewis base activation). Simultaneously, the thiourea moiety activates the electrophile (e.g., a nitroalkene) by forming two hydrogen bonds with its nitro group (Brønsted acid activation). This dual activation within a single molecule brings the nucleophile and electrophile together in close proximity and in a specific orientation, leading to high yields and excellent stereoselectivities.

Table 2: Asymmetric Michael Addition of Ketones to Nitrostyrene using an Analogous DPEN-Thiourea Organocatalyst Data based on results with an (R,R)-1,2-diphenylethylenediamine-derived thiourea catalyst.

| Ketone | Product | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (syn) |

| Cyclohexanone | 2-(1-Nitro-2-phenylethyl)cyclohexanone | 9:1 | 99% |

| Cyclopentanone | 2-(1-Nitro-2-phenylethyl)cyclopentanone | 9:1 | 96% |

| Acetone | 4-Nitro-5-phenylpentan-2-one | - | 90% |

Enantioselectivity and Diastereoselectivity Control Mechanisms

The ability of this compound and related ligands to control stereoselectivity stems from their capacity to generate highly ordered transition states where one pathway is significantly favored over the other. The specific mechanism of stereochemical induction depends on the type of catalysis.

In Metal Catalysis (e.g., Asymmetric Hydrogenation): The stereochemical outcome is dictated by the rigid chiral environment created by the diamine and any other chiral ligands (like diphosphines) chelated to the metal. In the Noyori hydrogenation mechanism, the C₂-symmetric structure of the catalyst creates a well-defined space. The substrate (ketone) approaches this chiral catalyst, and steric interactions between the ketone's substituents (e.g., a large phenyl group vs. a small methyl group) and the chiral ligands (specifically the phenyl groups on the diamine and the phosphine) force the substrate to adopt a specific orientation in the six-membered transition state. This orientation ensures that the hydride and proton are delivered to only one of the two prochiral faces of the carbonyl, leading to high enantioselectivity. researchgate.netacs.org

In Organocatalysis (e.g., Bifunctional Thiourea Catalysis): Stereocontrol arises from the formation of a ternary complex between the catalyst, the enamine (formed from the ketone and the catalyst's amine), and the electrophile (e.g., a nitroalkene). The thiourea group binds the electrophile via hydrogen bonds, while the bulky groups on the chiral diamine backbone block one face of the enamine. The electrophile is therefore forced to approach from the less hindered face, resulting in a highly stereoselective C-C bond formation. The specific geometry of this transition state also determines the diastereoselectivity (e.g., syn vs. anti). chemrxiv.org

In both models, the predictable and rigid conformation of the five-membered diamine-metal chelate ring or the organized hydrogen-bonded network is the key element that translates the chirality of the ligand into the stereochemistry of the product.

Catalyst Recovery and Reusability Studies

The economic viability and environmental sustainability of catalytic processes heavily rely on the ability to recover and reuse the catalyst. For homogeneous catalysts derived from this compound, significant research has been directed towards heterogenization strategies to facilitate their separation from the reaction mixture and subsequent reuse.

One prevalent approach is the immobilization of the chiral catalyst onto solid supports. nih.govrsc.org This can be achieved through either covalent bonding or non-covalent interactions with materials such as polymers, silica, or magnetic nanoparticles. nih.govacs.org For instance, chiral diamine ligands analogous to this compound have been successfully anchored to polymeric supports. nih.gov These polymer-supported catalysts often exhibit comparable activity and enantioselectivity to their homogeneous counterparts and can be easily recovered by filtration. acs.org

A notable development in this area is the use of magnetic nanoparticles as a support, which allows for the straightforward separation of the catalyst using an external magnetic field. acs.orgrsc.org This method, known as magnetic decantation, is highly efficient and minimizes the loss of the valuable catalyst during recovery. acs.orgmdpi.com Studies on magnetically recoverable chiral catalysts have demonstrated their robustness, with some systems being reused for up to 14 cycles without a significant drop in performance. acs.org

The reusability of these immobilized catalysts is a key metric of their practical utility. Research has shown that the stability and sustained activity of the catalyst over multiple cycles are crucial. For example, a Merrifield resin-supported ligand demonstrated the ability to be reused up to seven times without any loss of activity, and only a marginal decrease was observed after 11 runs. researchgate.net Similarly, chiral catalysts supported on hyperbranched polymers have been shown to be reusable for up to six times while maintaining high yields and enantioselectivity. rsc.org

Below is a data table summarizing the reusability of various supported chiral diamine catalysts, which serves as a model for what could be expected for catalysts derived from this compound.

| Catalyst Support | Reaction Type | Number of Cycles | Final Yield (%) | Final Enantiomeric Excess (%) |

| Merrifield Resin researchgate.net | Asymmetric Hydrogenation | 7 | >95 | >99 |

| Magnetic Nanoparticles acs.org | Asymmetric Hydrogenation | 14 | High | up to 98.0 |

| Hyperbranched Polymer rsc.org | Asymmetric Henry Reaction | 6 | 84 | >99 |

| Silica acs.org | Transfer Hydrogenation | 10 | High | High |

| Polymeric Diamine Ligand nih.gov | Asymmetric Transfer Hydrogenation | 6 | High | up to 99 |

This table is a representation of data for analogous chiral diamine catalysts and is intended to illustrate the potential for recovery and reusability.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. For transformations involving this compound and related ligands, mechanistic studies, often combining experimental and computational approaches, have provided valuable insights into the catalytic pathway. acs.orgnih.govrsc.org

The species introduced into the reaction vessel, often referred to as the precatalyst, is not always the true catalytically active species. In many cases, the precatalyst undergoes an in-situ transformation to generate the active catalyst. For metal complexes of chiral diamines, this often involves the coordination of the ligand to the metal center and subsequent activation, for instance, through the removal of other ligands.

For ruthenium-catalyzed asymmetric hydrogenation, the active species is often a ruthenium hydride complex. The catalytic cycle for the hydrogenation of ketones is proposed to involve the direct transfer of a hydride and a proton from a trans-Ru(H)₂(diphosphine)(diamine) complex to the ketone substrate. nih.gov The resulting hydridoamido complex then reacts with dihydrogen to regenerate the active dihydride species. nih.gov The diamine ligand plays a crucial role in this process by modulating the electronic and steric properties of the metal center and participating in the proton transfer step.

The enantioselectivity of a chiral catalyst is determined at the stereodetermining step of the catalytic cycle, which involves the transition state. Transition state analysis, primarily through computational methods like Density Functional Theory (DFT), has become an indispensable tool for understanding the origins of enantioselectivity. rsc.orgrsc.orgresearchgate.net

These computational studies allow for the detailed examination of the geometry and energetics of the transition states leading to the different enantiomers of the product. researchgate.net For catalysts derived from chiral diamines, the analysis often reveals that the stereochemical outcome is governed by a network of subtle non-covalent interactions between the ligand, the substrate, and the metal center in the transition state. rsc.org These interactions can include hydrogen bonding, steric repulsion, and π-stacking.

In the palladium-catalyzed asymmetric diamination of conjugated double bonds, for example, DFT investigations have shown that the energies of the stereocontrolling transition states for the C–N bond formation are influenced by weak non-covalent interactions such as C–H⋯π and C–H⋯O interactions. rsc.org The chiral ligand, by creating a specific chiral environment, favors the transition state leading to one enantiomer over the other.

Similarly, in the asymmetric hydrogenation of imines with ruthenium catalysts bearing diamine ligands, DFT calculations have been used to propose a mechanism involving the stepwise transfer of a hydride and a proton from a cis-dihydride intermediate to the imine. rsc.org The calculations can accurately predict the experimentally observed enantioselectivity by comparing the energy barriers of the competing transition states.

The insights gained from these mechanistic and computational studies are invaluable for the rational design of new and improved chiral catalysts based on the this compound scaffold for a wide range of asymmetric transformations.

Derivatization, Functionalization, and Materials Precursor Research

N-Alkylation and Acylation Reactions of 1-(2-Methoxyphenyl)ethane-1,2-diamine

The primary amine functionalities of this compound are readily susceptible to N-alkylation and N-acylation, fundamental reactions for the introduction of various substituents to modify the compound's steric and electronic properties.

N-Alkylation is typically achieved by reacting the diamine with alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, the use of a large excess of the diamine favors mono-alkylation, while an excess of the alkylating agent can lead to polyalkylation. The direct N-alkylation of heteroaromatic amines can also be achieved using lithioaminoanions, which are formed by treating the amine with a strong base like n-butyllithium, followed by reaction with an alkyl halide. researchgate.net

N-Acylation involves the reaction of the diamine with acylating agents such as acid chlorides or acid anhydrides. researchgate.net This reaction is a common strategy for the protection of amine groups or for the introduction of carbonyl functionalities. orientjchem.orgorganic-chemistry.org The acylation of amines is a fundamental chemical transformation that produces important precursors for fine chemicals and pharmaceuticals. orientjchem.org The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Chemoselective acylation of polyamines can be achieved under specific conditions, allowing for the modification of one amine group in the presence of others. researchgate.net

| Reaction Type | Reagent Class | Typical Conditions | Product Type |

| N-Alkylation | Alkyl Halides | Base (e.g., K2CO3), Solvent (e.g., CH3CN) | N-Alkyl-1-(2-methoxyphenyl)ethane-1,2-diamine |

| N-Acylation | Acid Chlorides | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) | N-Acyl-1-(2-methoxyphenyl)ethane-1,2-diamine |

| N-Acylation | Acid Anhydrides | Catalyst-free or mild acid/base catalyst | N-Acyl-1-(2-methoxyphenyl)ethane-1,2-diamine |

Cyclization Reactions Leading to Heterocycles

The 1,2-diamine motif in this compound is a key structural feature that enables its use as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions typically involve condensation with bifunctional electrophiles.

One important class of heterocycles that can be synthesized are piperazines . The reaction of a 1,2-diamine with a bis(2-chloroethyl)amine (B1207034) derivative can lead to the formation of a piperazine (B1678402) ring. For example, the synthesis of 1-(2-methoxyphenyl)piperazine (B120316) has been reported from 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride. chemicalbook.com This suggests a potential route for the cyclization of this compound with suitable dielectrophiles to form substituted piperazines. nih.govorganic-chemistry.orgresearchgate.net

Another significant class of heterocycles accessible from 1,2-diamines are benzodiazepines . google.com These seven-membered ring systems are of great interest due to their wide range of pharmacological activities. The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones. nih.gov Similarly, 1,4-benzodiazepines can be synthesized from the reaction of substituted 1,2-diamines with appropriate precursors. google.commdpi.com The reaction of this compound with suitable diketones or related compounds could therefore provide access to novel benzodiazepine (B76468) derivatives. chemrevlett.commdpi.com

| Heterocycle | Reactant Type | General Reaction |

| Piperazine | Dielectrophile (e.g., dihaloalkane) | Cyclocondensation |

| Benzodiazepine | Diketone or equivalent | Cyclocondensation |

Polymerization and Macromolecular Synthesis Applications

The bifunctional nature of this compound makes it a suitable monomer for step-growth polymerization, particularly for the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-) in the main chain. researchgate.net

The synthesis of polyamides typically involves the polycondensation reaction of a diamine with a dicarboxylic acid or its derivative, such as a diacyl chloride. caltech.eduscielo.brrsc.org The reaction of this compound with a diacyl chloride would lead to the formation of a polyamide with the methoxyphenyl group as a pendant substituent. The presence of this bulky side group can influence the polymer's properties, such as its solubility, thermal stability, and mechanical strength. Solid-phase synthesis protocols have also been developed for the preparation of polyamides, allowing for precise control over the polymer sequence. caltech.edu

| Polymer Type | Co-monomer | Polymerization Method | Key Feature |

| Polyamide | Diacyl Chloride | Solution Polycondensation | Introduction of methoxyphenyl pendant groups |

Formation of Schiff Bases and Imine Derivatives

One of the most characteristic reactions of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. jocpr.comresearchgate.net this compound, with its two primary amine groups, can react with two equivalents of an aldehyde or ketone to form a bis(Schiff base). mocedes.org

The formation of Schiff bases is typically carried out by refluxing the diamine and the carbonyl compound in an alcoholic solvent, sometimes with a catalytic amount of acid. The resulting Schiff bases are often crystalline solids and can be characterized by various spectroscopic techniques, including IR and NMR spectroscopy. The formation of the imine bond is indicated by the appearance of a characteristic C=N stretching vibration in the IR spectrum. scirp.orgcore.ac.uk

The table below presents representative examples of Schiff bases that could be formed from this compound and various aldehydes, based on known reactions of similar diamines.

| Aldehyde Reactant | Product Name (Predicted) | Key Spectroscopic Feature (Predicted) |

| Salicylaldehyde | N,N'-bis(salicylidene)-1-(2-methoxyphenyl)ethane-1,2-diamine | C=N stretch in IR (~1620-1640 cm⁻¹) |

| 4-Methoxybenzaldehyde | N,N'-bis(4-methoxybenzylidene)-1-(2-methoxyphenyl)ethane-1,2-diamine | C=N stretch in IR (~1620-1640 cm⁻¹) |

| Vanillin | N,N'-bis(vanillylidene)-1-(2-methoxyphenyl)ethane-1,2-diamine | C=N stretch in IR (~1620-1640 cm⁻¹) |

Covalent Functionalization for Surface Modification

The reactive amine groups of this compound can be utilized for the covalent functionalization of various material surfaces. This surface modification can alter the properties of the material, such as its hydrophilicity, chemical reactivity, and biocompatibility.

A prominent example is the functionalization of graphene oxide (GO) . GO possesses various oxygen-containing functional groups, such as carboxylic acids and epoxides, which can react with the amine groups of the diamine to form amide and amine linkages, respectively. researchgate.net The functionalization of GO with diamines like ethylenediamine (B42938) has been shown to be a viable method for modifying its properties. nih.govcolab.wsresearchgate.netcapes.gov.br This suggests that this compound could be similarly employed to introduce the methoxyphenyl group onto the surface of GO, potentially enhancing its dispersibility in certain solvents or its interaction with other molecules.

Exploration as a Precursor for Advanced Materials (e.g., polymers, dendrimers)

Beyond linear polymers, this compound holds potential as a building block for more complex and highly branched macromolecules, such as dendrimers. Dendrimers are well-defined, monodisperse macromolecules with a tree-like three-dimensional architecture. nih.govresearchgate.net

Furthermore, diamines are also used as linkers in the synthesis of metal-organic frameworks (MOFs) , which are crystalline porous materials with applications in gas storage, catalysis, and sensing. nih.govresearchgate.netresearchgate.net The use of this compound as a linker could lead to the formation of new MOFs with unique pore environments and functionalities.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. mdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more reactive and can be easily excited. For 1-(2-Methoxyphenyl)ethane-1,2-diamine, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. The methoxy (B1213986) group, being an electron-donating group, and the amine groups would significantly influence the energy and localization of these frontier orbitals.

| Parameter | Theoretical Value (eV) | Interpretation |

|---|---|---|

| EHOMO | Data Not Available | Energy of the highest occupied molecular orbital; relates to the ionization potential and electron-donating ability. |

| ELUMO | Data Not Available | Energy of the lowest unoccupied molecular orbital; relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Data Not Available | Indicates chemical reactivity, with a smaller gap suggesting higher reactivity. |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. These maps use a color spectrum to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor).

For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the diamine group and the oxygen atom of the methoxy group, as these are electronegative atoms with lone pairs of electrons. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine groups would exhibit positive potential, making them sites for nucleophilic interaction. The aromatic ring would also display a complex potential distribution due to the interplay of the phenyl group and the methoxy substituent.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is typically done by systematically rotating the bonds and calculating the energy of the resulting structures.

The resulting data can be plotted on a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometric parameters (e.g., dihedral angles). For this compound, key rotations would be around the C-C bond of the ethane (B1197151) backbone and the C-C bonds connecting the phenyl ring and the diamine moiety. The analysis would reveal the preferred orientations of the methoxyphenyl group relative to the diamine chain, which are influenced by steric hindrance and potential intramolecular hydrogen bonding between the amine groups. Understanding the conformational landscape is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its three-dimensional shape.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) |

|---|---|---|---|

| Global Minimum | Data Not Available | Data Not Available | Data Not Available |

| Local Minimum 1 | Data Not Available | Data Not Available | Data Not Available |

| Local Minimum 2 | Data Not Available | Data Not Available | Data Not Available |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions. It allows for the investigation of reaction pathways, the identification of intermediates, and the characterization of transition states, which are often difficult or impossible to observe experimentally.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Computational methods can be used to locate and characterize the geometry and energy of transition states. This is typically done by searching for a saddle point on the potential energy surface. The characterization involves frequency calculations, where a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, identifying the transition states would provide critical insights into the reaction kinetics and mechanism.

Reaction Coordinate Mapping

Once a transition state is identified, the entire reaction pathway can be mapped by following the intrinsic reaction coordinate (IRC). An IRC calculation traces the path of steepest descent from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species. This mapping provides a detailed picture of the geometric changes that occur during the reaction and the associated energy profile. For this compound, this could be used to understand, for example, the mechanism of its coordination to a metal center or its role in a catalytic cycle. mdpi.com

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, chemical shifts)

Computational methods, particularly DFT, have become a cornerstone in the prediction of spectroscopic parameters. These techniques allow for the calculation of vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy, complementing and guiding experimental work.

Vibrational Frequencies: The theoretical vibrational spectrum of this compound can be computed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). These calculations would yield a set of harmonic vibrational frequencies corresponding to the different normal modes of the molecule. Each vibrational mode can be assigned to specific molecular motions, such as the stretching and bending of C-H, N-H, C-N, C-O, and C-C bonds, as well as the deformations of the aromatic ring.

A hypothetical data table of predicted vibrational frequencies for significant functional groups, based on typical ranges observed for similar molecules, is presented below.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) (Theoretical) |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1020 - 1250 |

| C-O (ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O (ether) | Symmetric Stretching | 1000 - 1075 |

| N-H | Bending | 1550 - 1650 |

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts can be derived. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure.

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below as an illustrative example of what such a computational study would produce. The values are estimated based on the expected electronic environments of the different nuclei.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₄) | 6.8 - 7.3 |

| Methine (CH-N) | 4.0 - 4.5 |

| Methylene (CH₂-N) | 2.8 - 3.3 |

| Methoxy (O-CH₃) | 3.8 - 3.9 |

| Amine (NH₂) | 1.5 - 3.0 (broad) |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-C) | 125 - 135 |

| Methine (CH-N) | 55 - 65 |

| Methylene (CH₂-N) | 40 - 50 |

| Methoxy (O-CH₃) | 55 - 60 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide detailed information about its conformational flexibility, intermolecular interactions, and behavior in different solvent environments.

By simulating the trajectory of the molecule, researchers can analyze various dynamic properties:

Conformational Analysis: Identify the most stable conformations of the molecule and the energy barriers between them. This is particularly relevant for the flexible ethane-1,2-diamine backbone.

Solvation Effects: Understand how the molecule interacts with solvent molecules, such as water or organic solvents, which can influence its conformation and reactivity.

Hydrogen Bonding: Characterize the intramolecular and intermolecular hydrogen bonding patterns involving the amine and methoxy groups.

The insights gained from MD simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is essential for predicting its properties and potential applications in areas such as coordination chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

A publication's supporting information provides crucial 1H NMR data for 1-(2-Methoxyphenyl)ethane-1,2-diamine, recorded on a 600 MHz instrument in deuterochloroform (CDCl3). beilstein-journals.org The observed chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are instrumental in assigning the protons to their respective positions within the molecule. The aromatic protons of the 2-methoxyphenyl group typically appear in the downfield region of the spectrum, with their splitting patterns revealing their substitution pattern and coupling relationships. Protons on the ethane (B1197151) backbone and the amine groups will have distinct chemical shifts influenced by their neighboring functional groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | 7.54 | d | 7.6 |

| Aromatic | 7.44 | dd | 7.6, 7.3 |

| Aromatic | 7.34 | t | 7.3 |

| Aromatic | 7.29 | dd | 8.1, 7.5 |

| Aromatic | 7.08 | d | - |

Table 1: 1H NMR Spectroscopic Data for this compound beilstein-journals.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex NMR spectra and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring and between the protons on the ethane backbone, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the chemical shifts of the carbon atoms based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For this chiral molecule, NOESY can provide insights into the preferred conformation by showing through-space interactions between protons on the phenyl ring and the ethane backbone.

Solid-State NMR for Bulk Analysis

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid form. Unlike solution NMR, ssNMR provides information about the bulk properties of a material, including polymorphism, crystallinity, and intermolecular interactions in the solid state. For this compound, ¹³C and ¹⁵N ssNMR could be employed to study its solid-state conformation and packing, which can differ significantly from its solution-state structure.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₉H₁₄N₂O), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition with high confidence. Predicted collision cross section (CCS) values for various adducts of the molecule can also be calculated to aid in its identification. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 167.11789 | 136.2 |

| [M+Na]⁺ | 189.09983 | 142.6 |

Table 2: Predicted HRMS Data for this compound uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing the connectivity of the molecule. The fragmentation of this compound would likely involve characteristic losses. Common fragmentation pathways for related compounds include the cleavage of the C-C bond in the ethane backbone and the loss of the methoxy (B1213986) group or parts of the diamine chain. The resulting fragmentation pattern serves as a molecular fingerprint for structural confirmation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Structure Confirmation

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amine groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also show characteristic bands for the aromatic ring and other functional groups. The combination of IR and Raman data allows for a more complete vibrational analysis and structural confirmation.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, detailed information about bond lengths, bond angles, and crystal packing can be obtained.

Single Crystal X-ray Diffraction:

For a definitive determination of the molecular structure of this compound, single crystal XRD is the gold standard. This technique would provide precise atomic coordinates, allowing for the creation of a three-dimensional model of the molecule. Key information that would be obtained includes:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) would be determined.

Molecular Conformation: The exact arrangement of the atoms, including the torsion angles of the ethylenediamine (B42938) backbone and the orientation of the 2-methoxyphenyl group, would be revealed.

Intermolecular Interactions: The analysis would show how individual molecules of this compound pack together in the crystal, identifying any hydrogen bonding or other non-covalent interactions.

While a crystal structure for the title compound is not available, a study on the related compound, 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one N-[(E)-...], illustrates the type of data that can be obtained. nih.gov

Hypothetical Single Crystal XRD Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 6.40 |

| c (Å) | 14.30 |

| β (°) | 91.20 |

| Volume (ų) | 778.6 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction (PXRD):

Powder XRD is used to analyze a polycrystalline sample, providing information about the crystalline phases present. For this compound, a PXRD pattern would serve as a unique "fingerprint" of its crystalline form. This is particularly useful for:

Phase Identification: Comparing the experimental PXRD pattern to a database or a simulated pattern from single-crystal data can confirm the identity of the compound.

Purity Assessment: The presence of crystalline impurities would be indicated by additional peaks in the diffractogram.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

The analysis of powder diffraction data can be complex, but it is a valuable tool for routine characterization and quality control of bulk materials. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy, and particularly Circular Dichroism (CD) spectroscopy, is a key method for studying chiral molecules.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with circularly polarized light, they will produce mirror-image CD spectra. This property makes CD an excellent tool for:

Determination of Absolute Configuration: By comparing the experimental CD spectrum to that of a standard with a known absolute configuration or to theoretical calculations, the absolute configuration (R or S) of an enantiomer can be determined.

Enantiomeric Purity (ee) Assessment: The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. By measuring the CD spectrum of a sample and comparing it to the spectrum of the pure enantiomer, the enantiomeric purity can be quantified. The development of chiroptical assays has proven useful in the rapid screening of chiral amines. nih.gov

The CD spectrum of each enantiomer of this compound would be expected to show characteristic Cotton effects (positive or negative peaks) corresponding to its electronic transitions. The intensity of these effects would be used to construct a calibration curve for determining the enantiomeric excess in samples of unknown purity. The use of racemic metal complexes in conjunction with CD spectroscopy can also be a rapid method for determining the enantiomeric excess of chiral diamines. researchgate.netacs.org

Hypothetical Circular Dichroism Data for Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | 220 | +15,000 |

| 275 | -5,000 | |

| (S)-enantiomer | 220 | -15,000 |

| 275 | +5,000 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's structure.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions within the aromatic ring and potentially n → σ* transitions associated with the lone pairs of the nitrogen atoms.

Key information obtained from the UV-Vis spectrum includes:

λmax (Wavelength of Maximum Absorbance): The wavelength at which the strongest absorption occurs. This is related to the energy difference between the ground and excited electronic states.

Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength.

The position and intensity of the absorption bands can be influenced by the solvent and by the presence of substituents on the aromatic ring. In the case of this compound, the methoxy group and the diaminoethane chain will affect the electronic structure of the benzene (B151609) ring and thus the energies of the electronic transitions. UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes, as coordination of the diamine to a metal ion typically results in a shift of the absorption bands. researchgate.net For instance, studies on copper(II) complexes with substituted ethylenediamines have shown d-d transitions in the visible region of the spectrum. mdpi.com

Hypothetical UV-Vis Absorption Data for this compound (in Methanol)

| Transition | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | 225 | 8,000 |

| π → π | 275 | 1,500 |

| n → σ* | <200 | (not typically observed) |

Reaction Mechanisms and Kinetic Studies Involving 1 2 Methoxyphenyl Ethane 1,2 Diamine

Investigation of Reaction Pathways in Organic Synthesis

The primary role of 1-(2-methoxyphenyl)ethane-1,2-diamine in organic synthesis is as a chiral ligand for transition metals, such as ruthenium, rhodium, and iridium, in asymmetric hydrogenation and transfer hydrogenation reactions. The reaction pathway for these transformations is generally understood to involve the formation of a metal-diamine complex, which then acts as the active catalyst.

In a typical Noyori-type asymmetric hydrogenation of a ketone, the proposed reaction pathway involves the following key steps:

Formation of the Active Catalyst: The diamine ligand coordinates with a metal precursor, often a ruthenium(II) complex, to form a coordinatively unsaturated 16-electron active catalyst.

Substrate Coordination: The prochiral ketone substrate coordinates to the metal center of the active catalyst.

Hydrogen Transfer: A hydride from the metal and a proton from the amine ligand are transferred to the carbonyl group of the ketone in a concerted manner. This step is crucial for the stereochemical outcome of the reaction.

Product Release and Catalyst Regeneration: The resulting chiral alcohol product dissociates from the metal center, and the catalyst is regenerated to participate in the next catalytic cycle.

Mechanistic studies suggest that the N-H bond of the diamine ligand plays a critical role in the catalytic cycle by participating in the hydrogen transfer step, which contributes to the high efficiency and enantioselectivity of the reaction.

Kinetic Rate Law Determination and Activation Parameters

Kinetic studies are essential for understanding the detailed mechanism of a reaction. For a typical asymmetric hydrogenation catalyzed by a ruthenium-1-(2-methoxyphenyl)ethane-1,2-diamine complex, the rate of the reaction can be monitored by measuring the consumption of the substrate or the formation of the product over time using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

A plausible rate law for such a reaction, assuming the hydrogen transfer step is rate-determining, could be expressed as:

Rate = k[Catalyst][Substrate][H₂]

where k is the rate constant.

By conducting experiments at various temperatures, the activation parameters of the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined using the Arrhenius and Eyring equations. These parameters provide insights into the energy profile of the reaction and the nature of the transition state.

Table 1: Representative Activation Parameters for Asymmetric Hydrogenation

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 10 - 15 kcal/mol |

| Enthalpy of Activation (ΔH‡) | 9 - 14 kcal/mol |

Note: The values in this table are representative for typical asymmetric hydrogenation reactions and may vary for specific reactions involving this compound.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of asymmetric hydrogenation, deuterium labeling can be used to trace the path of hydrogen atoms during the reaction. For instance, by using deuterium gas (D₂) or a deuterated solvent, the positions of deuterium incorporation in the product can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

If the reaction proceeds through the concerted mechanism described in section 8.1, the use of D₂ would result in the specific transfer of two deuterium atoms to the carbonyl group of the substrate. The observation of a kinetic isotope effect (KIE), where the rate of the reaction is slower with D₂ compared to H₂, would further support the involvement of hydrogen transfer in the rate-determining step.

Role as a Nucleophile or Electrophile in Specific Transformations

The this compound molecule possesses two primary amine groups, which are nucleophilic in nature due to the lone pair of electrons on the nitrogen atoms. In the context of its role as a ligand, the diamine acts as a nucleophile when it donates its lone pairs to the metal center to form the coordination complex.